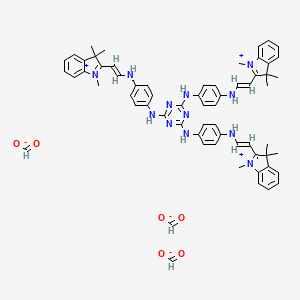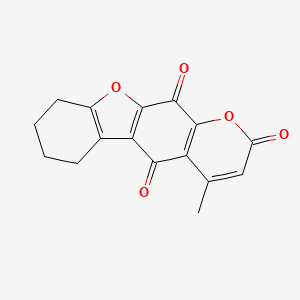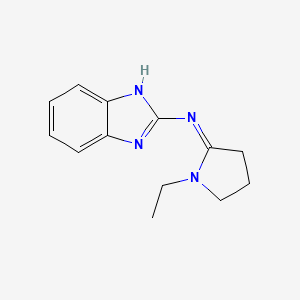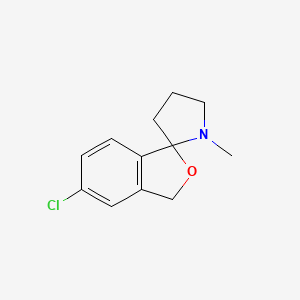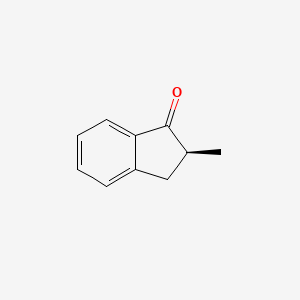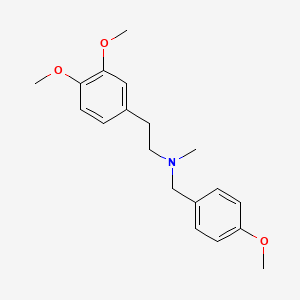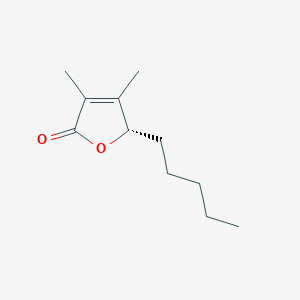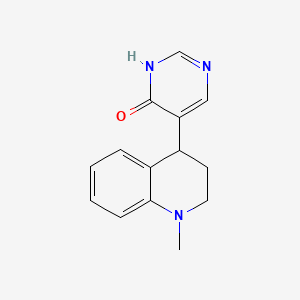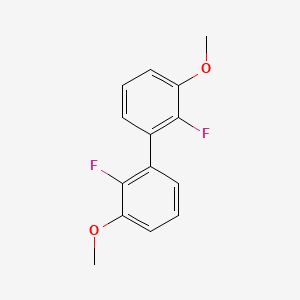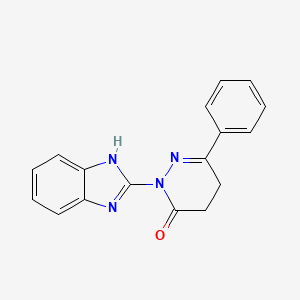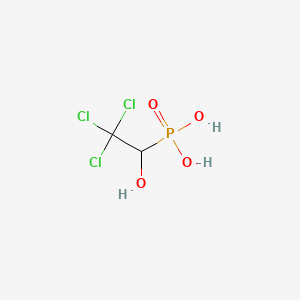
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid, also known as trichlorfon or metrifonate, is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its molecular formula C4H8Cl3O4P and a molecular weight of 257.44 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid typically involves the reaction of methanol with chloral to form a hemiacetal. This intermediate is then reacted with phosphorus trichloride and methanol at low temperatures to produce dimethyl phosphite. Finally, the hemiacetal and dimethyl phosphite undergo a condensation reaction at higher temperatures to yield trichlorfon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Applications De Recherche Scientifique
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with a similar mechanism of action.
Chlorpyrifos: A widely used pesticide that also inhibits acetylcholinesterase.
Malathion: An organophosphate insecticide used in agriculture and public health.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to be a prodrug that is activated non-enzymatically into the active agent dichlorvos. This property makes it particularly effective in certain applications where controlled release of the active compound is beneficial .
Propriétés
Numéro CAS |
684-17-3 |
|---|---|
Formule moléculaire |
C2H4Cl3O4P |
Poids moléculaire |
229.38 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1(6)10(7,8)9/h1,6H,(H2,7,8,9) |
Clé InChI |
XXVRAGNROZKHBX-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)(O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)

![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
